(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
AS-252424 is a furan-2-ylmethylene thiazolidinedione compound that acts as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). It is known for its potent and selective inhibition of PI3Kγ, with an inhibitory concentration (IC50) of approximately 33 nanomolar . This compound has been extensively studied for its role in various biological processes, including its potential therapeutic applications in diseases related to inflammation and cancer .
Mechanism of Action
Target of Action
AS-252424 is a potent and selective inhibitor of PI3Kγ (Phosphoinositide 3-kinase gamma) and ACSL4 (Acyl-CoA synthetase long-chain family member 4) . PI3Kγ is a lipid kinase involved in immune cell function, while ACSL4 is a key enzyme in lipid metabolism that plays a significant role in a regulated cell death process known as ferroptosis .
Mode of Action
AS-252424 interacts with its targets in a specific manner. It binds directly to the glutamine 464 of ACSL4, inhibiting its enzymatic activity . This interaction suppresses lipid peroxidation, a key process in ferroptosis, thereby inhibiting this form of cell death .
Biochemical Pathways
The inhibition of ACSL4 by AS-252424 affects the ferroptosis pathway. Ferroptosis is a form of regulated cell death driven by the excessive accumulation of lipid peroxidation on cell membranes . By inhibiting ACSL4, AS-252424 suppresses lipid peroxidation, thereby preventing ferroptosis .
Result of Action
The primary result of AS-252424’s action is the inhibition of ferroptosis in both human and mouse cells . This is achieved through the suppression of lipid peroxidation, a key process in ferroptosis . Additionally, AS-252424 has been shown to induce apoptotic pathway activation and significant changes in global phosphorylation-regulated cell signal .
Biochemical Analysis
Biochemical Properties
AS-252424 plays a significant role in biochemical reactions, particularly as a PI3Kγ inhibitor . It interacts with enzymes such as PI3Kγ, showing reduced potency on PI3Kα . The nature of these interactions is competitive, specifically with ATP .
Cellular Effects
AS-252424 has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell activity in pancreatic cancer cell lines HPAF and Capan1 . Moreover, it influences cell function by impacting cell signaling pathways, specifically the PI3K/Akt pathway .
Molecular Mechanism
AS-252424 exerts its effects at the molecular level through several mechanisms. It acts as an ATP-competitive PI3Kγ inhibitor, meaning it competes with ATP for binding sites, thereby inhibiting the action of PI3Kγ . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
Over time, AS-252424 has been observed to induce apoptotic pathway activation and significant changes in global phosphorylation-regulated cell signal . It also induces reactivation of Akt, which can decrease the treatment outcome on cell survival .
Dosage Effects in Animal Models
In animal models, specifically in acute peritonitis mouse models, oral administration of AS-252424 (10 mg/kg) led to a moderate reduction of neutrophil recruitment . This result was almost identical to what was observed in PI3Kγ-deficient mice .
Metabolic Pathways
AS-252424 is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with enzymes such as PI3Kγ and has effects on metabolic flux .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS-252424 involves the formation of the furan-2-ylmethylene thiazolidinedione core structure. The synthetic route typically includes the following steps:
Formation of the Thiazolidinedione Core: This involves the reaction of thiazolidine-2,4-dione with appropriate aldehydes to form the thiazolidinedione core.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with furan-2-carbaldehyde.
Final Purification: The final product is purified using standard chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of AS-252424 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete reaction and minimize by-products.
Solvent Selection: Choosing solvents that facilitate the reaction and are easy to remove during purification.
Purification Techniques: Employing large-scale chromatographic methods or crystallization techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
AS-252424 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with modified functional groups.
Substitution: Substituted derivatives with different substituents on the furan ring.
Scientific Research Applications
AS-252424 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PI3Kγ and its effects on various signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, where PI3Kγ plays a critical role in tumor growth and survival.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PI3Kγ
Comparison with Similar Compounds
Similar Compounds
LY294002: Another PI3K inhibitor with broader specificity, inhibiting multiple isoforms of PI3K.
Wortmannin: A potent PI3K inhibitor with irreversible binding properties.
IC87114: A selective inhibitor of PI3K delta (PI3Kδ), another isoform of PI3K
Uniqueness of AS-252424
AS-252424 is unique due to its high selectivity for PI3Kγ over other isoforms of PI3K. This selectivity makes it a valuable tool for studying the specific role of PI3Kγ in various biological processes and for developing targeted therapies with fewer off-target effects .
Properties
IUPAC Name |
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVWNDMOQPMGE-SDQBBNPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017365 | |
Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900515-16-4 | |
Record name | AS-252424 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AS-252424 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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